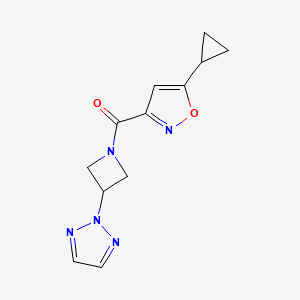

![molecular formula C12H16ClFN2O3 B2937258 4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1286274-64-3](/img/structure/B2937258.png)

4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

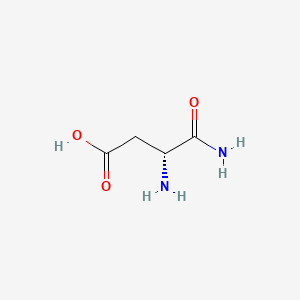

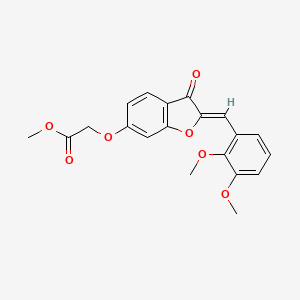

4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClFN2O3 . It is a part of the piperidine class of compounds, which are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring with a nitro group and a fluoro group attached . The exact structure can be represented by the SMILES string and InChI code .Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.72 . Other physical and chemical properties such as boiling point and solubility were not found in the sources I accessed.Scientific Research Applications

Sigma-1 Receptor Ligands

Halogenated 4-(phenoxymethyl)piperidines, including derivatives with fluoro and nitro groups on the phenoxymethyl moiety, have been synthesized as potential δ receptor ligands. These compounds, including variations with fluoroalkyl, hydroxyalkyl, and iodopropenyl substituents, demonstrated affinity and selectivity for σ-1 and σ-2 receptors through in vitro receptor binding assays. Notably, one of the promising iodinated ligands was studied in vivo in rats, showing high uptake and retention in the brain and other organs, suggesting their utility as probes for tomographic studies of σ receptors (Waterhouse, R., et al., 1997).

Anticorrosive Agents

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were performed on three piperidine derivatives to understand their inhibitory efficiencies. These studies revealed that the substituents on the piperidine ring significantly affect their binding energies on metal surfaces, which correlate with their anticorrosive properties (Kaya, S., et al., 2016).

Inhibition of Aspartic Protease

Piperidine derivatives have been synthesized and evaluated for their inhibitory activity against aspartic protease of Plasmodium falciparum. The nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine showed significant inhibition, with the position of the nitro group in the benzene ring playing a critical role. This suggests potential applications in antimalarial drug development (Saify, Z. S., et al., 2011).

Cytotoxicity Against Cancer Cell Lines

Synthetic efforts have led to the development of 4-piperidinol derivatives, which were tested for their cytotoxicity against human hepatoma and breast cancer cell lines. The variation in the aryl part of these compounds showed differential cytotoxic potencies, suggesting their potential as leads for anticancer therapy (Kucukoglu, K., et al., 2015).

properties

IUPAC Name |

4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3.ClH/c13-10-1-2-12(11(7-10)15(16)17)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNLDRURMVVABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

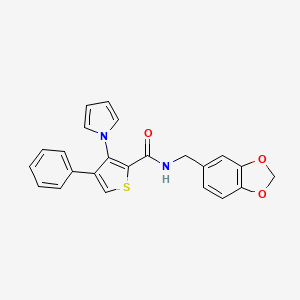

![3-Tert-butyl-6-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2937184.png)

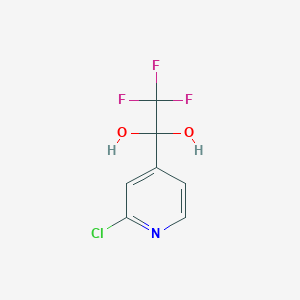

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2937188.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2937194.png)

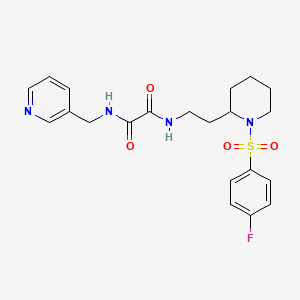

![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-](/img/structure/B2937195.png)

![1,3,9-Trimethyl-8-[(3-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2937196.png)